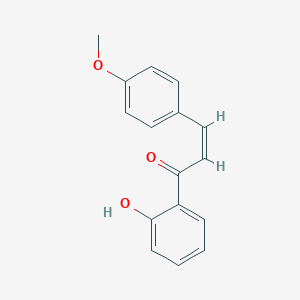

2'-Hydroxy-4-methoxychalcone

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c1-19-13-9-6-12(7-10-13)8-11-16(18)14-4-2-3-5-15(14)17/h2-11,17H,1H3/b11-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXBNYUSXDBHELA-DHZHZOJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701345759 | |

| Record name | trans-2′-Hydroxy-4-methoxychalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701345759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3327-24-0, 34000-29-8 | |

| Record name | 2'-Hydroxy-4-methoxychalcone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003327240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-2′-Hydroxy-4-methoxychalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701345759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-Hydroxy-4-methoxychalcone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2'-Hydroxy-4-methoxychalcone via Claisen-Schmidt Condensation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 2'-Hydroxy-4-methoxychalcone, a chalcone (B49325) derivative with significant therapeutic potential. The synthesis is achieved through the Claisen-Schmidt condensation, a robust and versatile method for forming α,β-unsaturated ketones. This document details the reaction mechanism, experimental protocols, quantitative data, and relevant biological signaling pathways, serving as a critical resource for researchers in medicinal chemistry and drug discovery.

Introduction

Chalcones are a class of open-chain flavonoids characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] This structural motif is a key precursor in the biosynthesis of various flavonoids and isoflavonoids.[1] this compound, in particular, has garnered attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[2] Its therapeutic potential is linked to its ability to modulate key cellular signaling pathways. The Claisen-Schmidt condensation provides an efficient and straightforward route for the synthesis of this and other chalcones, making it a valuable tool in drug development.[1]

Claisen-Schmidt Condensation: Mechanism and Workflow

The Claisen-Schmidt condensation is a base-catalyzed reaction between a substituted acetophenone (B1666503) and a substituted benzaldehyde.[1] The reaction proceeds through the formation of a resonance-stabilized enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The subsequent dehydration of the aldol (B89426) adduct leads to the formation of the stable α,β-unsaturated ketone.[1][3]

Below is a diagram illustrating the general mechanism of the Claisen-Schmidt condensation for the synthesis of this compound.

Caption: Mechanism of the Claisen-Schmidt Condensation.

Experimental Protocols

This section provides a detailed protocol for the synthesis of this compound based on established Claisen-Schmidt condensation procedures.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) |

| 2'-Hydroxyacetophenone | 136.15 |

| 4-Methoxybenzaldehyde | 136.15 |

| Sodium Hydroxide (B78521) (NaOH) | 40.00 |

| Ethanol (B145695) (95%) | 46.07 |

| Hydrochloric Acid (HCl) | 36.46 |

| Water (distilled or deionized) | 18.02 |

Synthesis Procedure

A general workflow for the synthesis, purification, and characterization of this compound is depicted below.

Caption: Experimental Workflow for Chalcone Synthesis.

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve equimolar amounts of 2'-hydroxyacetophenone and 4-methoxybenzaldehyde in an appropriate volume of 95% ethanol with stirring.

-

Base Addition: To the stirred solution, slowly add an aqueous solution of sodium hydroxide (NaOH) at room temperature. The reaction mixture will typically develop a distinct color.

-

Reaction Monitoring: Continue stirring the mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), typically using a mobile phase of hexane (B92381) and ethyl acetate. The reaction is generally complete within 4-24 hours.

-

Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing a mixture of crushed ice and dilute hydrochloric acid. This will neutralize the base and precipitate the crude product.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold water until the filtrate is neutral.

-

Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound as a crystalline solid.

-

Drying and Yield Calculation: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature. Weigh the final product and calculate the percentage yield.

Quantitative Data

The following tables summarize the key quantitative data for the synthesis and characterization of this compound.

Table 1: Synthesis Parameters and Yield

| Parameter | Value | Reference |

| Typical Yield | 70-90% | (for a similar chalcone) |

| Reaction Time | 4-24 hours | [2] |

| Reaction Temperature | Room Temperature | [2][4] |

| Catalyst | Sodium Hydroxide (NaOH) | [4][5][6] |

Table 2: Physicochemical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₁₆H₁₄O₃[7] |

| Molar Mass | 254.28 g/mol [7] |

| Melting Point | 109 °C |

| Appearance | Yellow/orange solid[5] |

| ¹H NMR (CDCl₃, δ ppm) | |

| -OCH₃ | 3.86 (s, 3H)[8] |

| Aromatic-H | 6.86 - 8.14 (m)[8] |

| α-H | 7.66 (d, J=15 Hz, 1H)[8] |

| β-H | 7.75 (d, J=7 Hz, 1H)[8] |

| -OH | 10.09 (s, 1H)[8] |

| ¹³C NMR (CDCl₃, δ ppm) | |

| C=O | 187.28[8] |

| Cα | 118.44[8] |

| Cβ | 143.70[8] |

| -OCH₃ | 55.57[8] |

| Aromatic C | 113.99 - 163.04[8] |

| Mass Spectrometry (m/z) | |

| [M+H]⁺ | 255.1016[7] |

| [M-H]⁻ | 253.087[7] |

Biological Activity and Signaling Pathways

This compound has been shown to modulate several key signaling pathways implicated in various diseases, highlighting its therapeutic potential.

PPARγ Signaling Pathway

This compound acts as a peroxisome proliferator-activated receptor-gamma (PPARγ) agonist.[9] PPARγ is a nuclear receptor that plays a crucial role in adipocyte differentiation, lipid metabolism, and inflammation.[9] By activating PPARγ, this chalcone can influence gene expression related to these processes.

MAPK Signaling Pathway

The mitogen-activated protein kinase (MAPK) signaling pathway is involved in the regulation of cell proliferation, differentiation, and apoptosis. This compound has been observed to inhibit the phosphorylation of p44/42 MAPK, thereby affecting cell proliferation.[1]

NF-κB Signaling Pathway

The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a central regulator of the inflammatory response. Some chalcone derivatives exert their anti-inflammatory effects by inhibiting the NF-κB pathway.[10] This can occur through the prevention of the degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[10]

The diagram below illustrates the interaction of this compound with these signaling pathways.

Caption: Modulation of Signaling Pathways.

Conclusion

The Claisen-Schmidt condensation is a highly effective method for the synthesis of this compound, providing good yields under mild reaction conditions. The detailed protocols and quantitative data presented in this guide offer a solid foundation for the reproducible synthesis and characterization of this promising therapeutic agent. The ability of this compound to modulate the PPARγ, MAPK, and NF-κB signaling pathways underscores its potential for the development of novel treatments for a range of diseases, including metabolic disorders, inflammatory conditions, and cancer. Further research into the structure-activity relationships and pharmacological properties of this and related chalcones is warranted to fully exploit their therapeutic potential.

References

- 1. 2-hydroxy-4'-methoxychalcone inhibits proliferation and inflammation of human aortic smooth muscle cells by increasing the expression of peroxisome proliferator-activated receptor gamma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. Solved Aldol Condensation: The Synthesis of | Chegg.com [chegg.com]

- 6. ajrconline.org [ajrconline.org]

- 7. This compound | C16H14O3 | CID 5331295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scitepress.org [scitepress.org]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

Unveiling 2'-Hydroxy-4-methoxychalcone: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2'-Hydroxy-4-methoxychalcone, a flavonoid derivative of significant interest in medicinal chemistry. While its biological activities are increasingly documented, information regarding its specific natural sources and detailed isolation protocols remains dispersed. This document aims to consolidate the available knowledge, offering a foundational resource for the extraction, purification, and characterization of this promising chalcone (B49325).

Introduction to this compound

This compound belongs to the chalcone subclass of flavonoids, characterized by an open-chain α,β-unsaturated ketone core linking two aromatic rings. This structural motif is a precursor to a wide array of flavonoids in plants.[1] The scientific community has shown considerable interest in this compound due to its diverse pharmacological properties, including anti-angiogenic, anti-tumor, antioxidant, and anti-inflammatory activities.[2] These biological effects are attributed to its ability to modulate various cellular signaling pathways.[3]

Natural Sources of this compound

While chalcones are widely distributed in the plant kingdom, found in fruits, vegetables, spices, and medicinal herbs, the specific natural occurrence of this compound is not extensively documented in readily available scientific literature. However, the presence of structurally similar chalcones in various plant families suggests potential sources for its isolation.

Plant families known to be rich in chalcones and therefore potential sources of this compound include:

-

Fabaceae (Leguminosae): Species from genera such as Lonchocarpus and Glycyrrhiza (licorice) are well-known producers of a variety of chalcones.[2][4]

-

Piperaceae: Plants of the Piper genus, such as Piper aduncum, have been found to contain closely related hydroxy-methoxychalcones.

-

Moraceae: This family also contains various flavonoid derivatives.[5]

Further phytochemical screening of species within these families is warranted to identify specific natural sources of this compound and to quantify its abundance.

Isolation and Purification Protocols

A definitive, published protocol for the isolation of this compound from a specific natural source is not currently available. However, based on established methodologies for the extraction and purification of chalcones and other flavonoids from plant materials, a generalized experimental workflow can be proposed. The following protocol is a representative procedure and may require optimization depending on the plant matrix and the concentration of the target compound.

General Experimental Workflow

The isolation process typically involves solvent extraction of the plant material, followed by fractionation and chromatographic purification.

Caption: A generalized workflow for the isolation and purification of this compound from plant sources.

Detailed Experimental Protocols

3.2.1. Plant Material Preparation

-

Collection and Drying: Collect the desired plant material (e.g., leaves, roots, or stems).

-

Grinding: Grind the dried plant material into a fine powder to increase the surface area for efficient extraction.

3.2.2. Extraction

-

Maceration:

-

Soak the powdered plant material in a suitable solvent, such as methanol (B129727) or ethanol (B145695) (e.g., 1:10 w/v), at room temperature for 24-72 hours with occasional agitation.

-

Filter the extract through a suitable filter paper (e.g., Whatman No. 1).

-

Repeat the extraction process two to three times with fresh solvent to ensure exhaustive extraction.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

-

-

Soxhlet Extraction:

-

For a more exhaustive extraction, place the powdered plant material in a thimble and continuously extract with a solvent like methanol in a Soxhlet apparatus for several hours.

-

Concentrate the resulting extract using a rotary evaporator.

-

3.2.3. Fractionation

-

Suspend the crude extract in a mixture of water and a non-polar solvent (e.g., n-hexane) in a separatory funnel.

-

Shake vigorously and allow the layers to separate. Collect the n-hexane fraction.

-

Repeat the partitioning of the aqueous layer with solvents of increasing polarity, such as dichloromethane (B109758) and ethyl acetate. Chalcones are typically enriched in the ethyl acetate fraction.

-

Concentrate each fraction to dryness.

3.2.4. Chromatographic Purification

-

Column Chromatography:

-

Subject the ethyl acetate fraction to column chromatography on silica (B1680970) gel.

-

Pack the column with silica gel slurried in a non-polar solvent (e.g., n-hexane).

-

Load the sample onto the column.

-

Elute the column with a gradient of solvents, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., n-hexane:ethyl acetate, 8:2) and visualize under UV light.

-

-

Preparative TLC or HPLC:

-

Pool the fractions containing the compound of interest.

-

For final purification, use preparative TLC or High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase (e.g., a gradient of methanol and water).

-

3.2.5. Structural Characterization

Confirm the structure of the isolated pure compound as this compound using spectroscopic techniques such as:

-

Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR to determine the proton and carbon skeleton.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the wavelength of maximum absorbance.

Quantitative Data

Specific quantitative data on the yield of this compound from natural sources is scarce in the literature. However, data from the isolation of a closely related compound, 2',6'-dihydroxy-4'-methoxychalcone from Piper aduncum, can provide a reference point.

Table 1: Example Isolation Data for a Structurally Related Chalcone

| Plant Source | Plant Part | Extraction Solvent | Yield of Crude Extract | Yield of Pure Compound | Reference |

| Piper aduncum | Inflorescences | Dichloromethane | Not Specified | 90 mg from 7 g of extract |

Note: This data is for 2',6'-dihydroxy-4'-methoxychalcone and serves as an illustrative example.

Signaling Pathways

Chalcones exert their biological effects by interacting with various cellular signaling pathways. While the specific pathways modulated by this compound are still under investigation, the broader class of chalcones is known to influence key signaling cascades involved in inflammation, cell proliferation, and apoptosis. A representative pathway often implicated is the NF-κB signaling pathway.

Caption: A potential mechanism of action of this compound via inhibition of the NF-κB signaling pathway.

Conclusion

This compound is a flavonoid with demonstrated therapeutic potential. While its presence in nature is anticipated, further phytochemical investigations are required to identify and quantify its occurrence in specific plant species. The generalized isolation protocol provided in this guide offers a robust starting point for researchers aiming to extract and purify this compound for further study. Elucidating the precise molecular targets and signaling pathways modulated by this compound will be pivotal in advancing its development as a potential therapeutic agent. This technical guide serves as a foundational resource to facilitate and encourage continued research into this promising natural product.

References

- 1. Medicinally Privileged Natural Chalcones: Abundance, Mechanisms of Action, and Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Phytochemical and pharmacological potential of Medicago sativa: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound | C16H14O3 | CID 5331295 - PubChem [pubchem.ncbi.nlm.nih.gov]

biosynthesis pathway of 2'-Hydroxy-4-methoxychalcone in plants

An In-depth Technical Guide to the Biosynthesis of 2'-Hydroxy-4-methoxychalcone in Plants

Abstract

Chalcones represent a pivotal group of open-chain flavonoids that serve as central precursors for a vast array of plant secondary metabolites. These compounds, both natural and synthetic, are of significant interest to researchers and drug development professionals due to their broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the biosynthetic pathway of a specific derivative, this compound, in plants. It details the enzymatic steps from the primary metabolite L-phenylalanine to the final chalcone (B49325) structure, focusing on the key enzymes, their substrate specificities, and regulation. Furthermore, this document includes quantitative kinetic data for the principal enzymes, detailed experimental protocols for their study, and visualizations of the metabolic and experimental workflows to facilitate a deeper understanding for researchers in plant biochemistry, metabolic engineering, and natural product chemistry.

The Core Biosynthetic Pathway

The formation of this compound is an extension of the general phenylpropanoid pathway, a fundamental route in plant secondary metabolism.[1] The pathway begins with the aromatic amino acid L-phenylalanine and proceeds through a series of enzymatic modifications to generate the specific starter molecule, 4-methoxycinnamoyl-CoA, required for the final chalcone synthesis.

The key stages are:

-

Formation of the Cinnamate Backbone: L-Phenylalanine is deaminated by Phenylalanine Ammonia-Lyase (PAL) to produce trans-cinnamic acid.[2] This is then hydroxylated at the C4 position by the cytochrome P450-dependent monooxygenase, Cinnamate-4-Hydroxylase (C4H) , to yield p-coumaric acid.[3]

-

O-Methylation: The hydroxyl group of p-coumaric acid is methylated to form 4-methoxycinnamic acid. This reaction is catalyzed by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT) . Plant OMTs are known to be involved in the methylation of various phenylpropanoid and flavonoid compounds.[4][5] The presence and incorporation of 4-methoxycinnamic acid as an intact unit into other natural products in plants has been experimentally confirmed.[6]

-

Coenzyme A Ligation: 4-methoxycinnamic acid is activated to its corresponding thioester, 4-methoxycinnamoyl-CoA. This crucial activation step is catalyzed by 4-Coumarate:CoA Ligase (4CL) , an enzyme known to act on various hydroxy and methoxy (B1213986) substituted cinnamic acid derivatives.[7][8]

-

Chalcone Synthesis: The final assembly is performed by Chalcone Synthase (CHS) , a type III polyketide synthase.[9][10] CHS catalyzes the sequential condensation of one molecule of the starter 4-methoxycinnamoyl-CoA with three molecules of malonyl-CoA. The resulting linear tetraketide intermediate undergoes an intramolecular Claisen condensation and aromatization to form the final product, this compound.[9][11]

Quantitative Data on Key Enzymes

The efficiency of the biosynthetic pathway is determined by the kinetic properties of its constituent enzymes. While specific kinetic data for the exact substrates leading to this compound are not fully available, data from homologous reactions provide valuable insight into enzyme performance. 4CL and CHS are particularly critical as they represent the activation and final condensation steps, respectively.

| Enzyme | Substrate | K_m (µM) | V_max (nkat mg⁻¹) | Source Organism | Reference |

| 4CL | 4-Coumaric acid | 10.49 | 4.4 | Morus atropurpurea | [12] |

| Caffeic acid | 21.61 | 1.8 | Morus atropurpurea | [12] | |

| Cinnamic acid | 129.5 | 1.1 | Morus atropurpurea | [12] | |

| CHS | p-Coumaroyl-CoA | 15.3 ± 1.2 | N/A | Cyclosorus parasiticus | [13] |

| Caffeoyl-CoA | 12.5 ± 0.9 | N/A | Cyclosorus parasiticus | [13] | |

| Malonyl-CoA | 31.8 ± 2.6 | N/A | Cyclosorus parasiticus | [13] |

Note: V_max values are often reported in different units and conditions; direct comparison should be made with caution. The data indicates that 4CL has a high affinity for 4-coumaric acid, and it is expected to process 4-methoxycinnamic acid, although potentially with different kinetics. CHS is capable of utilizing various starter-CoAs, forming the basis for the diversity of flavonoids in nature.

Experimental Protocols

This section provides detailed methodologies for the key experiments required to study the biosynthesis of this compound.

Protocol for Heterologous Expression and Purification of Plant Chalcone Synthase

This protocol describes the expression of N-terminally His-tagged CHS in E. coli and its purification via Immobilized Metal Affinity Chromatography (IMAC).[14]

1. Expression: a. Transform E. coli BL21(DE3) competent cells with a pET-series expression vector containing the plant CHS gene fused to a polyhistidine tag. b. Inoculate a 5 mL LB medium starter culture (with appropriate antibiotic) and grow overnight at 37°C. c. Use the starter culture to inoculate 1 L of LB medium and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8. d. Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM. e. Reduce the temperature to 18-20°C and continue culturing for 16-20 hours to improve protein solubility. f. Harvest cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C.

2. Lysis: a. Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mg/mL lysozyme, and protease inhibitor cocktail). b. Incubate on ice for 30 minutes, then sonicate the suspension until it is no longer viscous. c. Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

3. Purification (IMAC): a. Equilibrate a Ni-NTA affinity column with Lysis Buffer (without lysozyme). b. Load the cleared supernatant onto the column. c. Wash the column with 10 column volumes of Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole). d. Elute the His-tagged CHS protein with Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole). e. Collect fractions and analyze by SDS-PAGE to confirm purity and size (~42 kDa). f. Pool pure fractions and buffer exchange into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) using a desalting column or dialysis. Store at -80°C.

Spectrophotometric Chalcone Synthase Enzyme Assay

This assay measures the formation of the chalcone product by monitoring the increase in absorbance at its characteristic wavelength (approx. 370-390 nm).[1][14]

1. Reagents:

-

1 M Potassium Phosphate Buffer (pH 7.5)

-

100 mM Dithiothreitol (DTT)

-

10 mM 4-methoxycinnamoyl-CoA (starter substrate) in water

-

10 mM Malonyl-CoA (extender substrate) in water

-

Purified CHS enzyme (approx. 0.1 mg/mL)

2. Assay Procedure: a. Prepare a 200 µL reaction mixture in a UV-transparent cuvette or 96-well plate:

- 20 µL of 1 M Potassium Phosphate Buffer (final: 100 mM)

- 2 µL of 100 mM DTT (final: 1 mM)

- 1 µL of 10 mM 4-methoxycinnamoyl-CoA (final: 50 µM)

- 1-5 µg of purified CHS enzyme

- Add ddH₂O to a volume of 185 µL. b. Pre-incubate the mixture at 30°C for 5 minutes. c. Initiate the reaction by adding 15 µL of 10 mM malonyl-CoA (final: 750 µM). d. Immediately begin monitoring the increase in absorbance at the λ_max of this compound (determine empirically, typically ~380-390 nm) for 10-20 minutes. e. Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of the product.

HPLC Analysis of Chalcones from Plant Tissues

This protocol outlines the extraction and quantification of chalcones from plant material using High-Performance Liquid Chromatography (HPLC).[14][15]

1. Extraction: a. Harvest fresh plant tissue (e.g., leaves, petals) and immediately freeze in liquid nitrogen. b. Grind the frozen tissue into a fine powder using a mortar and pestle. c. Weigh 100 mg of powdered tissue into a microcentrifuge tube. d. Add 1 mL of 80% methanol, vortex thoroughly, and sonicate for 30 minutes in a water bath. e. Centrifuge the extract at 12,000 x g for 15 minutes. f. Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

2. HPLC Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: Diode Array Detector (DAD) or UV detector monitoring at the chalcone's λ_max.

-

Gradient:

- 0-5 min: 30% B

- 5-25 min: Linear gradient from 30% to 95% B

- 25-30 min: 95% B

- 30-35 min: Return to 30% B and equilibrate.

-

Injection Volume: 10 µL.

3. Data Analysis: a. Identify the peak corresponding to this compound by comparing its retention time and UV-Vis spectrum with an authentic standard. b. Quantify the compound by creating a standard curve from serial dilutions of the standard and integrating the peak area from the sample chromatogram.

References

- 1. scienceopen.com [scienceopen.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Mechanistic basis for the evolution of chalcone synthase catalytic cysteine reactivity in land plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-Function Analyses of a Caffeic Acid O-Methyltransferase from Perennial Ryegrass Reveal the Molecular Basis for Substrate Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Flavonoid 3'-O-methyltransferase from rice: cDNA cloning, characterization and functional expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-Methoxycinnamic acid--An unusual phenylpropanoid involved in phenylphenalenone biosynthesis in Anigozanthos preissii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-Coumarate:Coenzyme A Ligase Has the Catalytic Capacity to Synthesize and Reuse Various (Di)Adenosine Polyphosphates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ebiostore.com [ebiostore.com]

- 9. webpages.charlotte.edu [webpages.charlotte.edu]

- 10. Structure of chalcone synthase and the molecular basis of plant polyketide biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 12. Characterization and Functional Analysis of 4-Coumarate:CoA Ligase Genes in Mulberry | PLOS One [journals.plos.org]

- 13. Frontiers | Functional and Structural Investigation of Chalcone Synthases Based on Integrated Metabolomics and Transcriptome Analysis on Flavonoids and Anthocyanins Biosynthesis of the Fern Cyclosorus parasiticus [frontiersin.org]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

Spectroscopic Characterization of 2'-Hydroxy-4-methoxychalcone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Hydroxy-4-methoxychalcone is a flavonoid, a class of natural products known for their diverse biological activities. As a member of the chalcone (B49325) family, it serves as a precursor in the biosynthesis of other flavonoids and exhibits a range of pharmacological properties. Accurate structural elucidation and characterization are paramount for its potential applications in drug discovery and development. This technical guide provides an in-depth overview of the spectroscopic characterization of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure

IUPAC Name: (E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one Molecular Formula: C₁₆H₁₄O₃ Molecular Weight: 254.28 g/mol [1]

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, summarized in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

Proton NMR provides information about the chemical environment of hydrogen atoms in the molecule. The following data is based on typical values for chalcones and spectral information for structurally similar compounds.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~12.8 | s | - | 2'-OH |

| ~7.90 | d | ~15.5 | H-β |

| ~7.65 | d | ~8.5 | H-6' |

| ~7.60 | d | ~15.5 | H-α |

| ~7.50 | m | - | H-4', H-5' |

| ~7.00 | d | ~8.5 | H-2, H-6 |

| ~6.90 | d | ~8.5 | H-3, H-5 |

| ~6.50 | d | ~8.5 | H-3' |

| 3.85 | s | - | 4-OCH₃ |

¹³C NMR (Carbon NMR) Data

Carbon NMR provides information about the different carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 193.7 | C=O |

| 163.5 | C-2' |

| 161.5 | C-4 |

| 145.0 | C-β |

| 136.3 | C-4' |

| 130.5 | C-2, C-6 |

| 129.7 | C-6' |

| 127.3 | C-1 |

| 121.5 | C-α |

| 120.0 | C-1' |

| 118.8 | C-5' |

| 117.8 | C-3' |

| 114.5 | C-3, C-5 |

| 55.5 | 4-OCH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Description |

| ~3400 | O-H stretching (phenolic) |

| ~3050 | C-H stretching (aromatic) |

| ~2950 | C-H stretching (aliphatic, -OCH₃) |

| ~1640 | C=O stretching (α,β-unsaturated ketone) |

| ~1600, ~1570, ~1490 | C=C stretching (aromatic and vinylic) |

| ~1250 | C-O stretching (aryl ether) |

| ~1170 | C-O stretching (phenol) |

| ~830 | C-H bending (out-of-plane, p-disubstituted ring) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

| m/z | Interpretation |

| 254 | [M]⁺ (Molecular ion) |

| 255 | [M+H]⁺ (Protonated molecular ion)[1] |

| 238 | [M-H-CH₃]⁻[1] |

| 237 | [M-OH]⁺ |

| 225 | [M-H-CO]⁻[1] |

| 161 | [C₉H₉O₂]⁺ |

| 134 | [C₉H₁₀O]⁺ |

| 121 | [C₇H₅O₂]⁺[1] |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Set the spectral width to a range of 0-15 ppm.

-

Use a standard pulse sequence with a 30° pulse angle.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum on the same instrument.

-

Set the spectral width to a range of 0-220 ppm.

-

Use a proton-decoupled pulse sequence.

-

A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required to obtain a good spectrum.

-

IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

-

Sample Preparation (KBr Pellet):

-

Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in a mortar.

-

Grind the mixture to a fine powder.

-

Press the powder into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Record the spectrum over a range of 4000-400 cm⁻¹.

-

Collect a background spectrum of the empty ATR crystal or the pure KBr pellet.

-

Acquire the sample spectrum and ratio it against the background to obtain the final absorbance or transmittance spectrum.

-

Mass Spectrometry

-

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

-

-

Data Acquisition (Electrospray Ionization - ESI):

-

Infuse the sample solution into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the spectrum in both positive and negative ion modes.

-

Typical ESI source parameters include a capillary voltage of 3-4 kV and a drying gas temperature of 200-300 °C.

-

For fragmentation studies (MS/MS), select the precursor ion of interest (e.g., m/z 255) and apply a collision energy to induce fragmentation.

-

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of chalcones.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

References

physical and chemical properties of 2'-Hydroxy-4-methoxychalcone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical, chemical, and biological properties of 2'-Hydroxy-4-methoxychalcone. The information is curated for researchers, scientists, and professionals involved in drug development, offering a foundation for further investigation and application of this compound.

Core Physical and Chemical Properties

This compound is a flavonoid derivative belonging to the chalcone (B49325) family. Its structure, characterized by an open-chain α,β-unsaturated ketone, is the basis for its diverse biological activities.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₁₄O₃ | [1][2] |

| Molecular Weight | 254.28 g/mol | [1][2] |

| IUPAC Name | (E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | [1] |

| CAS Number | 3327-24-0 | [1] |

| Appearance | Solid | [2] |

| Melting Point | 91-92°C | [3] |

| Solubility | Soluble in Methanol (B129727) | [3] |

| Maximum Absorption (λmax) | 367 nm (in CH₂Cl₂) | [3] |

Spectral Data

The structural identity of this compound is confirmed through various spectroscopic techniques.

| Spectroscopy | Data Highlights | Reference(s) |

| ¹H NMR | Spectra available. | [4][5][6] |

| ¹³C NMR | Spectra available. | [1][4][7] |

| Infrared (IR) | Spectra available. | [4] |

| UV-Vis | Spectra available, λmax at 367 nm. | [3][4][8] |

| Mass Spectrometry | Spectra available, including MS/MS data. | [1] |

Experimental Protocols

Synthesis of this compound via Claisen-Schmidt Condensation

The primary method for synthesizing this compound is the Claisen-Schmidt condensation.[9][10] This base-catalyzed reaction involves the condensation of an appropriate acetophenone (B1666503) and benzaldehyde.[9][10]

Materials:

-

Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)[9][10]

-

Ethanol[9]

Procedure (Conventional Method):

-

Dissolve equimolar amounts of 2'-hydroxyacetophenone and 4-methoxybenzaldehyde in ethanol (B145695) in a round-bottom flask equipped with a magnetic stirrer.[9]

-

Prepare a solution of NaOH or KOH in water and add it dropwise to the stirred solution of the reactants.[9]

-

Continue stirring the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[9]

-

Upon completion, pour the reaction mixture into cold water.[9]

-

Acidify the mixture with a cold, dilute solution of HCl to precipitate the crude product.[10]

-

Filter the solid product using a Büchner funnel and wash it thoroughly with cold water until the filtrate is neutral.[10]

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.[9]

Experimental Workflow for Synthesis

Caption: Claisen-Schmidt condensation workflow for this compound synthesis.

In Vitro Anti-Inflammatory Activity Assay (Nitric Oxide Inhibition)

The anti-inflammatory potential of this compound can be evaluated by its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[11][12]

Materials:

-

RAW 264.7 murine macrophage cell line[12]

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Griess Reagent[11]

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Culture: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.[11]

-

Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.[11]

-

Inflammation Induction: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.[11]

-

Sample Collection: Collect the cell culture supernatant.[11]

-

Griess Assay: Add Griess reagent to the supernatant and incubate according to the manufacturer's instructions.[11]

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.[11]

-

Analysis: Calculate the nitrite (B80452) concentration from a sodium nitrite standard curve and determine the percentage of NO inhibition.[11]

Experimental Workflow for Anti-Inflammatory Assay

Caption: Workflow for determining in vitro anti-inflammatory activity.

Antioxidant Activity Assay (DPPH Radical Scavenging)

The antioxidant capacity of this compound is commonly assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[11][13][14]

Materials:

-

DPPH solution in methanol or ethanol[11]

-

This compound

-

Methanol or ethanol[11]

-

96-well plates or cuvettes[11]

-

Spectrophotometer or microplate reader[11]

Procedure:

-

Prepare various concentrations of this compound in the chosen solvent.[11]

-

Add a fixed volume of the DPPH solution to each concentration of the test compound.[11]

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 20-30 minutes).[11][13]

-

Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.[11]

Experimental Workflow for Antioxidant Assay

Caption: DPPH radical scavenging assay workflow.

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, primarily attributed to its influence on key cellular signaling pathways.

Anti-Inflammatory Activity

This chalcone derivative demonstrates anti-inflammatory properties by modulating the NF-κB and PPARγ signaling pathways.[11][15][16] It can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins.[11][12]

NF-κB Signaling Pathway:

This compound can inhibit the NF-κB pathway, a central regulator of inflammation.[11] It may prevent the degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of pro-inflammatory genes.[11]

Caption: Inhibition of the NF-κB signaling pathway.

PPARγ Signaling Pathway:

This compound has been shown to increase the expression of Peroxisome Proliferator-Activated Receptor-Gamma (PPARγ).[15][16] PPARγ is a nuclear receptor that plays a crucial role in regulating inflammation and lipid metabolism.[16] Activation of PPARγ can lead to the suppression of inflammatory responses.[15][16]

Caption: Activation of the PPARγ signaling pathway.

Antioxidant Activity

The antioxidant properties of chalcones are well-documented, and this compound is no exception. It can scavenge free radicals and may protect cells from oxidative stress. This activity is often attributed to the modulation of the Nrf2 signaling pathway.[11]

Nrf2 Signaling Pathway:

Chalcones can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of cellular antioxidant responses.[11][17][18] Under normal conditions, Nrf2 is kept inactive by Keap1.[19] Chalcones can disrupt the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant and detoxification genes.[11][19]

Caption: Activation of the Nrf2 antioxidant response pathway.

References

- 1. This compound | C16H14O3 | CID 5331295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2 -Hydroxy-4 -methoxychalcone AldrichCPR 39273-61-5 [sigmaaldrich.com]

- 3. This compound | 3327-24-0 [chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. spectrabase.com [spectrabase.com]

- 6. 2-HYDROXYCHALCONE(42224-53-3) 1H NMR [m.chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Bot Verification [rasayanjournal.co.in]

- 11. benchchem.com [benchchem.com]

- 12. Anti-Melanogenic and Anti-Inflammatory Effects of 2′-Hydroxy-4′,6′-dimethoxychalcone in B16F10 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ijcea.org [ijcea.org]

- 14. mjas.analis.com.my [mjas.analis.com.my]

- 15. 2-hydroxy-4'-methoxychalcone inhibits proliferation and inflammation of human aortic smooth muscle cells by increasing the expression of peroxisome proliferator-activated receptor gamma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. iris.uniroma1.it [iris.uniroma1.it]

- 18. Activation of Nrf2 signaling pathway by natural and synthetic chalcones: a therapeutic road map for oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

The Core Mechanism of Action of 2'-Hydroxy-4-methoxychalcone in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones, a class of natural and synthetic compounds belonging to the flavonoid family, have emerged as promising scaffolds in anticancer drug discovery. Their core structure, consisting of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, allows for diverse chemical modifications, leading to a broad spectrum of pharmacological activities. Among these, 2'-Hydroxy-4-methoxychalcone has garnered significant attention for its potent cytotoxic and pro-apoptotic effects across various cancer cell lines. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the anticancer activity of this compound, with a focus on its impact on key signaling pathways, cell cycle regulation, and induction of apoptosis. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the exploration of novel cancer therapeutics.

Data Presentation: Cytotoxicity of Chalcone (B49325) Derivatives

The cytotoxic potential of this compound and related derivatives has been evaluated in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized in the table below. It is important to note that while the focus of this guide is this compound, comparative data for structurally similar chalcones are included to provide a broader context for its activity.

| Compound/Derivative Name | Cancer Cell Line | Cell Type | IC50 (µM) |

| 2',4'-dihydroxy-3'-methoxy-4'-ethoxychalcone (DMEC) | RPMI8226 | Multiple Myeloma | 25.97[1] |

| MM.1S | Multiple Myeloma | 18.36[1] | |

| U266 | Multiple Myeloma | 15.02[1] | |

| 2'-hydroxy-4'-alkoxy chalcone (3a) | PC-3 | Prostate Cancer | 8.08 - 13.75[2] |

| 2'-hydroxy-4'-alkoxy chalcone (3c) | PC-3 | Prostate Cancer | 8.08 - 13.75[2] |

| 2'-hydroxy-2-bromo-4,5-dimethoxychalcone | MCF-7 | Breast Cancer | 42.19 µg/mL[3] |

Core Mechanisms of Action in Cancer Cells

This compound exerts its anticancer effects through a multi-pronged approach, primarily by inducing apoptosis and causing cell cycle arrest. These effects are orchestrated through the modulation of several key intracellular signaling pathways.

Induction of Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells. This is a critical mechanism for eliminating malignant cells. The apoptotic cascade is initiated through both intrinsic (mitochondrial) and extrinsic pathways, culminating in the activation of caspases, a family of cysteine proteases that execute the apoptotic process.

Key Molecular Events:

-

Mitochondrial Pathway Activation: Structurally similar chalcones have been shown to induce the mitochondrial apoptotic pathway by regulating the expression of Bax (a pro-apoptotic protein) and Bcl-2 (an anti-apoptotic protein).[2] An increased Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, resulting in the release of cytochrome c into the cytoplasm.

-

Caspase Activation: The release of cytochrome c triggers the activation of caspase-9, which in turn activates the executioner caspase-3.[4][5] Activated caspase-3 is responsible for the cleavage of various cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[4][5] Studies on related chalcones have demonstrated the activation of caspase-2, -3, -7, and -9.[6]

Cell Cycle Arrest

In addition to inducing apoptosis, this compound can halt the proliferation of cancer cells by inducing cell cycle arrest. The cell cycle is a tightly regulated process that governs cell division, and its dysregulation is a hallmark of cancer. By interfering with key cell cycle regulators, this chalcone prevents cancer cells from progressing through the division cycle.

Key Molecular Events:

-

G1 Phase Arrest: Some methoxychalcone derivatives induce a G1 phase arrest.[7][8] This is often associated with the downregulation of G1-phase regulators such as cyclin D1, cyclin E, cyclin-dependent kinase (Cdk)-2, and Cdk4.[7][8]

-

G2/M Phase Arrest: Other related chalcones have been shown to induce cell cycle arrest at the G2/M phase.[2][6] This effect can be linked to the inhibition of tubulin polymerization, which is essential for the formation of the mitotic spindle.[6]

-

Modulation of Cyclins and CDKs: The progression through the cell cycle is driven by the sequential activation of Cdks by their regulatory partners, the cyclins. This compound and its analogs can downregulate the expression of key cyclins, such as Cyclin D1 and D3, thereby inhibiting Cdk activity and leading to cell cycle arrest.[9][10]

Modulation of Key Signaling Pathways

The pro-apoptotic and cell cycle inhibitory effects of this compound are mediated through its interaction with several critical intracellular signaling pathways that are often dysregulated in cancer.

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a crucial signaling cascade that promotes cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers.

Mechanism of Inhibition:

Structurally similar chalcones have been shown to suppress the PI3K/Akt/mTOR pathway.[4][11] This is achieved by reducing the expression of PI3K and inhibiting the phosphorylation of its downstream targets, Akt and mTOR.[4] Inhibition of this pathway contributes significantly to the induction of apoptosis and cell cycle arrest in cancer cells.[8]

The Mitogen-Activated Protein Kinase (MAPK) pathway is another key signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The MAPK family includes extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK.

Mechanism of Modulation:

This compound has been shown to inhibit the phosphorylation of p44/42 MAPK (ERK1/2).[9] In contrast, some related benzochalcones can increase the phosphorylation of JNK1/2, Erk1/2, and p38 kinase, suggesting that the MAPK pathway's involvement in chalcone-induced apoptosis can be complex and context-dependent.[6]

The Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in inflammation, immunity, and cell survival. In many cancers, the NF-κB pathway is constitutively active, promoting cell proliferation and inhibiting apoptosis.

Mechanism of Inhibition:

2'-Hydroxychalcone (B22705) has been demonstrated to inhibit the activation of NF-κB.[12] This inhibition can prevent the translocation of NF-κB to the nucleus, thereby downregulating the expression of its target genes, which include anti-apoptotic proteins and cell cycle regulators.[5][13]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide for the evaluation of the anticancer effects of this compound.

MTT Cell Viability Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5%. After 24 hours, remove the medium and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank control (medium only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

-

Incubation: Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette or use an orbital shaker for 10-15 minutes to ensure complete solubilization.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Western Blot Analysis

Principle: Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane, where they are stained with antibodies specific to the target protein.

Protocol:

-

Cell Lysis: Treat cells with this compound for the desired time, then wash with ice-cold PBS. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Gel Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate them by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) is translocated to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent nucleic acid stain that is unable to cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

Protocol:

-

Cell Treatment: Seed cells and treat with this compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Collect both floating and adherent cells.

-

Washing: Wash the cell pellet twice with ice-cold PBS.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution. Gently vortex and incubate for 15 minutes at room temperature in the dark.[14]

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.[14]

-

Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer. Distinguish between:

-

Viable cells (Annexin V- / PI-)

-

Early apoptotic cells (Annexin V+ / PI-)

-

Late apoptotic/necrotic cells (Annexin V+ / PI+)

-

Necrotic cells (Annexin V- / PI+)

-

Cell Cycle Analysis by Propidium Iodide (PI) Staining

Principle: PI is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content. Flow cytometry analysis of PI-stained cells allows for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol:

-

Cell Treatment: Treat cells with this compound for the desired time.

-

Cell Harvesting: Harvest the cells by trypsinization or centrifugation.

-

Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol, adding it dropwise while vortexing. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, discard the supernatant, and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution containing RNase A.[15]

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[15]

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.

-

Data Analysis: Use appropriate software to analyze the cell cycle distribution based on the DNA content histogram.

Conclusion

This compound demonstrates significant potential as an anticancer agent by targeting fundamental cellular processes that are dysregulated in cancer. Its ability to induce apoptosis through the mitochondrial pathway and caspase activation, coupled with its capacity to induce cell cycle arrest by modulating cyclins and Cdks, underscores its multifaceted mechanism of action. Furthermore, its inhibitory effects on key pro-survival signaling pathways, including the PI3K/Akt/mTOR, MAPK, and NF-κB pathways, provide a strong rationale for its further development as a therapeutic candidate. The detailed protocols provided in this guide offer a robust framework for researchers to systematically evaluate the anticancer properties of this compound and other chalcone derivatives. Further in-depth studies, including in vivo efficacy and toxicity assessments, are warranted to translate the promising in vitro findings into clinical applications.

References

- 1. 2,4-Dihydroxy-3'-methoxy-4'-ethoxychalcone suppresses cell proliferation and induces apoptosis of multiple myeloma via the PI3K/akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and QSAR study of 2'-hydroxy-4'-alkoxy chalcone derivatives that exert cytotoxic activity by the mitochondrial apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2,4-Dihydroxy-3′-methoxy-4′-ethoxychalcone suppresses cell proliferation and induces apoptosis of multiple myeloma via the PI3K/akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Novel antimitotic activity of 2-hydroxy-4-methoxy-2',3'-benzochalcone (HymnPro) through the inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Methoxychalcone induces cell-cycle arrest and apoptosis in human hormone-resistant prostate cancer cells through PI 3-kinase-independent inhibition of mTOR pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone induced apoptosis and G1 cell cycle arrest through PI3K/AKT pathway in BEL-7402/5-FU cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2-hydroxy-4'-methoxychalcone inhibits proliferation and inflammation of human aortic smooth muscle cells by increasing the expression of peroxisome proliferator-activated receptor gamma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. alliedacademies.org [alliedacademies.org]

- 11. benchchem.com [benchchem.com]

- 12. 2'-hydroxychalcone inhibits nuclear factor-kappaB and blocks tumor necrosis factor-alpha- and lipopolysaccharide-induced adhesion of neutrophils to human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Flow cytometry with PI staining | Abcam [abcam.com]

Preliminary Biological Activity Screening of 2'-Hydroxy-4-methoxychalcone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones, belonging to the flavonoid family, are a class of organic compounds characterized by an open-chain α,β-unsaturated ketone core. Their versatile chemical structure allows for a broad range of biological activities, making them a subject of significant interest in medicinal chemistry and drug discovery. Among the numerous synthetic and natural chalcone (B49325) derivatives, 2'-Hydroxy-4-methoxychalcone (HMC) has emerged as a promising lead compound, exhibiting a multifaceted pharmacological profile. This technical guide provides an in-depth overview of the preliminary biological activity screening of HMC, focusing on its anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. The document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development, offering a compilation of quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.

Data Presentation: Summary of Biological Activities

The biological efficacy of this compound has been quantified across a range of in vitro and in vivo studies. The following tables summarize the key findings, presenting inhibitory concentrations (IC50) for anticancer, anti-inflammatory, and antioxidant activities, as well as minimum inhibitory concentrations (MIC) for its antimicrobial effects.

Table 1: Anticancer Activity of this compound and Related Derivatives

| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| This compound | Lewis Lung Carcinoma (in vivo) | Tumor volume inhibition | 30 mg/kg | [1] |

| This compound | Sarcoma 180 (in vivo) | Tumor weight inhibition | 30 mg/kg | [2] |

| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone | C-33A (Cervical) | MTT Assay | 15.76 ± 1.49 | [3] |

| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone | HeLa (Cervical) | MTT Assay | 10.05 ± 0.22 | [3] |

| 2',5'-Dimethoxychalcone | C-33A (Cervical) | MTT Assay | 7.7 - 9.2 | [4] |

| 2',5'-Dimethoxychalcone | A-431 (Skin) | MTT Assay | 7.7 - 9.2 | [4] |

| 2',5'-Dimethoxychalcone | MCF-7 (Breast) | MTT Assay | 7.7 - 9.2 | [4] |

Table 2: Anti-inflammatory Activity of this compound

| Activity | Cell Line/Model | Inhibition Target | IC50 (µM) / Inhibition | Reference |

| Nitric Oxide Production | RAW 264.7 | iNOS | Inhibition at 3-30 µM | [5] |

| Prostaglandin E2 (PGE2) Production | Rat Peritoneal Macrophages | COX-2 | Potent Inhibition | [6] |

| TNF-α Release | RAW 264.7 | - | Inhibition at 3-30 µM | [5] |

| IL-6 Release | RAW 264.7 | - | Inhibition at 3-30 µM | [5] |

| LOX Inhibition | - | Lipoxygenase | >100 | [7] |

Table 3: Antioxidant Activity of this compound and Derivatives

| Compound | Assay | IC50 (µg/mL) | Reference |

| (E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | DPPH Radical Scavenging | 6.89 | [8] |

| (E)-1-(2-hydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | DPPH Radical Scavenging | 8.22 | [8] |

| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | DPPH Radical Scavenging | 3.39 | [8] |

Table 4: Antimicrobial Activity of this compound Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | Staphylococcus aureus | 125 | [8] |

| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | Bacillus subtilis | 62.5 | [8] |

| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | Escherichia coli | 250 | [8] |

| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | Pseudomonas aeruginosa | 125 | [8] |

| 3',4',5'-Trimethoxychalcone | Candida krusei | 3.9 | [4] |

| 3'-Methoxychalcone | Pseudomonas aeruginosa | 7.8 | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the preliminary biological screening of compounds like this compound.

Anticancer Activity: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Target cancer cell lines

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

DMSO (Dimethyl sulfoxide)

-

MTT solution (5 mg/mL in PBS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and an untreated control. Incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from the dose-response curve.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

-

RAW 264.7 macrophage cells

-

Complete cell culture medium

-

This compound

-

LPS (Lipopolysaccharide)

-

Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent and incubate at room temperature for 10-15 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the nitrite (B80452) concentration from a sodium nitrite standard curve and determine the percentage of NO inhibition.[9]

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay evaluates the free radical scavenging activity of a compound by its ability to reduce the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

-

This compound

-

DPPH solution (in methanol (B129727) or ethanol)

-

Methanol or ethanol

-

96-well plates or cuvettes

-

Spectrophotometer or microplate reader

Procedure:

-

Sample Preparation: Prepare various concentrations of this compound in the chosen solvent.

-

Reaction Mixture: Add a fixed volume of the DPPH solution to each concentration of the test compound.

-

Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.[10]

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

This compound

-

Bacterial/fungal strains

-

Appropriate growth broth (e.g., Mueller-Hinton Broth)

-

Sterile 96-well microtiter plates

-

Incubator

Procedure:

-

Compound Dilution: Prepare serial dilutions of this compound in the broth directly in the 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism.

-

Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microbes in broth) and a negative control (broth only).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[11]

Visualization of Mechanisms and Workflows

Experimental Workflow

The following diagram illustrates a typical workflow for the preliminary biological activity screening of a compound like this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Methoxychalcones: Effect of Methoxyl Group on the Antifungal, Antibacterial and Antiproliferative Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. gsconlinepress.com [gsconlinepress.com]

- 9. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Antibacterial Activity of Some Heterocyclic Chalcone Analogues Alone and in Combination with Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Novel 2'-Hydroxy-4-methoxychalcone Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

2'-Hydroxy-4-methoxychalcone and its derivatives have garnered significant attention within the scientific community as a promising class of bioactive compounds. These molecules, belonging to the flavonoid family, exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. This technical guide provides a comprehensive overview of the synthesis of novel this compound derivatives, detailed experimental protocols for their preparation and biological evaluation, and an analysis of their mechanisms of action. Quantitative data on their biological activities are presented in structured tables for comparative analysis. Furthermore, key signaling pathways modulated by these compounds are visualized using Graphviz diagrams to provide a deeper understanding of their molecular interactions. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Introduction

Chalcones (1,3-diaryl-2-propen-1-ones) are naturally occurring open-chain flavonoids that serve as precursors for other flavonoids and are abundant in edible plants. The core chalcone (B49325) scaffold, consisting of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, is a privileged structure in medicinal chemistry. The presence of a hydroxyl group at the 2'-position and a methoxy (B1213986) group at the 4-position of the A-ring in the this compound scaffold is a key determinant of its biological activity.

The synthetic accessibility of chalcones allows for the facile generation of a diverse library of derivatives with modified substitution patterns on both aromatic rings. This structural versatility enables the fine-tuning of their pharmacological properties, leading to the identification of potent and selective agents for various therapeutic targets. This guide will delve into the synthesis of these derivatives and their potential applications in drug discovery.

Synthesis of this compound Derivatives

The most common and efficient method for the synthesis of this compound derivatives is the Claisen-Schmidt condensation . This base-catalyzed reaction involves the condensation of a substituted 2'-hydroxyacetophenone (B8834) with a substituted benzaldehyde (B42025).

General Reaction Scheme

The general reaction for the synthesis of this compound derivatives via Claisen-Schmidt condensation is depicted below:

Caption: General scheme of Claisen-Schmidt condensation.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound Derivatives

This protocol describes a standard laboratory procedure for the synthesis of this compound derivatives using a sodium hydroxide (B78521) catalyst.

Materials:

-

2'-Hydroxy-4-methoxyacetophenone

-

Substituted benzaldehyde (e.g., anisaldehyde, 4-chlorobenzaldehyde)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Hydrochloric acid (HCl)

-

Distilled water

-

Magnetic stirrer

-

Round-bottom flask

-

Stir bar

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve 2'-Hydroxy-4-methoxyacetophenone (1 equivalent) and the desired substituted benzaldehyde (1 equivalent) in ethanol.

-

Cool the mixture in an ice bath with continuous stirring.

-

Slowly add an aqueous solution of sodium hydroxide (e.g., 40% w/v) dropwise to the reaction mixture.

-

Continue stirring the reaction mixture at room temperature for a specified time (typically 4-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TCC).

-